molecular formula C8H8F3N3O2 B11943652 3-(Acrylamido)-1-(2,2,2-trifluoroethyl)-2-pyrazolin-5-one CAS No. 27204-98-4

3-(Acrylamido)-1-(2,2,2-trifluoroethyl)-2-pyrazolin-5-one

Cat. No.: B11943652
CAS No.: 27204-98-4
M. Wt: 235.16 g/mol
InChI Key: GANVDPNMFJGNLM-UHFFFAOYSA-N
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Description

3-(Acrylamido)-1-(2,2,2-trifluoroethyl)-2-pyrazolin-5-one is a compound that features both acrylamido and trifluoroethyl groups attached to a pyrazolinone core. This unique structure imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Acrylamido)-1-(2,2,2-trifluoroethyl)-2-pyrazolin-5-one typically involves the reaction of 3-amino-2-pyrazolin-5-one with acryloyl chloride and 2,2,2-trifluoroethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Acrylamido)-1-(2,2,2-trifluoroethyl)-2-pyrazolin-5-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The acrylamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the acrylamido group under mild conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazolinone ring.

    Reduction: Amine derivatives.

    Substitution: Substituted acrylamido derivatives.

Scientific Research Applications

3-(Acrylamido)-1-(2,2,2-trifluoroethyl)-2-pyrazolin-5-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Acrylamido)-1-(2,2,2-trifluoroethyl)-2-pyrazolin-5-one involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to penetrate biological membranes, while the acrylamido group can form covalent bonds with nucleophilic sites on enzymes or receptors. This dual functionality allows the compound to modulate various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Acrylamido)-1-(2,2,2-trifluoroethyl)-2-pyrazolin-4-one
  • 3-(Acrylamido)-1-(2,2,2-trifluoroethyl)-2-pyrazolin-3-one

Uniqueness

Compared to similar compounds, 3-(Acrylamido)-1-(2,2,2-trifluoroethyl)-2-pyrazolin-5-one exhibits unique reactivity due to the position of the trifluoroethyl group on the pyrazolinone ring. This positional difference influences the compound’s chemical behavior and biological activity, making it a valuable subject for further research.

Properties

CAS No.

27204-98-4

Molecular Formula

C8H8F3N3O2

Molecular Weight

235.16 g/mol

IUPAC Name

N-[5-oxo-1-(2,2,2-trifluoroethyl)-4H-pyrazol-3-yl]prop-2-enamide

InChI

InChI=1S/C8H8F3N3O2/c1-2-6(15)12-5-3-7(16)14(13-5)4-8(9,10)11/h2H,1,3-4H2,(H,12,13,15)

InChI Key

GANVDPNMFJGNLM-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1=NN(C(=O)C1)CC(F)(F)F

Origin of Product

United States

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